molecular formula C17H13F3N2OS B2942089 (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one CAS No. 301687-70-7

(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Cat. No. B2942089
CAS RN: 301687-70-7
M. Wt: 350.36
InChI Key: DXTMCFZBFJNDOP-UHFFFAOYSA-N
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Description

Thiazolidin-4-ones is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . It has been reported to have various biological activities such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .


Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives has been described in various studies. For instance, these compounds can be prepared via a concise and short route by condensation reaction of khellinone with aromatic/aliphatic amines followed by cyclization using thioglycolic acid . Another study reported the synthesis of 24 new compounds, which are 12 thiosemicarbazone and 12 thiazolidin-4-one derivatives, starting from vanillin .


Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is characterized by the presence of a thiazolidin-4-one ring. The influence of different substituents in molecules on their biological activity has been discussed in various studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidin-4-one derivatives typically involve condensation reactions followed by cyclization .

Scientific Research Applications

Synthetic Applications

This compound is involved in the synthesis of novel chemical structures through various synthetic pathways. For example, it has been used in the one-pot synthesis of pyrimidino thiazolidin-4-ones via a multicomponent reaction catalyzed by activated fly ash, highlighting its role in facilitating efficient and green chemistry protocols (Kanagarajan, Thanusu, & Gopalakrishnan, 2009). Furthermore, its derivatives, such as 2-arylimino-5-arylidene-4-thiazolidinones, have been synthesized for nucleophilic addition reactions, showcasing its versatility in creating various heterocyclic compounds (Behbehani & Ibrahim, 2012).

Biological Activities

Several studies have explored the biological activities of derivatives of this compound. For instance, its involvement in the synthesis of compounds exhibiting anti-hypertensive properties through modulation of Ca++ ion channels has been noted, indicating its potential therapeutic applications (Bhalgat, Darda, Bothara, Bhandari, Gandhi, & Ramesh, 2014). Additionally, anticancer activities have been reported for certain analogs, which can induce apoptosis selectively in cancer cells without affecting normal cells, further underscoring the compound's relevance in medicinal chemistry research (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

Catalytic and Synthetic Methodologies

The compound has also been a focal point in studies aiming to develop sustainable synthetic methodologies. For example, it has been involved in solid-phase reactive chromatography (SPRC) for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which demonstrated significant anticancer activity against lung cancer, emphasizing the compound's role in the development of green synthetic strategies and its potential impact on drug discovery (Bangade, Mali, & Meshram, 2021).

Future Directions

The future directions in the research of thiazolidin-4-ones could involve the optimization of the structure of thiazolidin-4-one derivatives as more efficient drug agents. The information presented in the recent studies may be used as a practical hint for the rational design of new small molecules with biological activity, especially among thiazolidin-4-ones .

properties

IUPAC Name

2-phenylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(23)22-16(24-14)21-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTMCFZBFJNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

CAS RN

301687-70-7
Record name 2-(PHENYLIMINO)-5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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